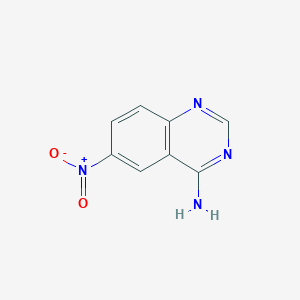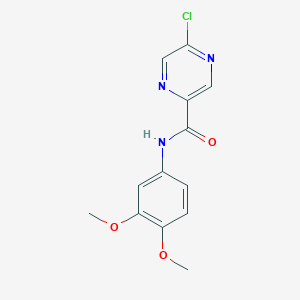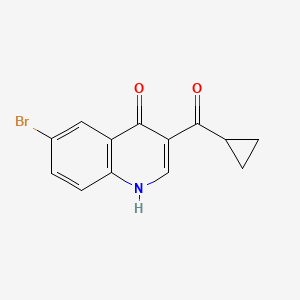
5-Methoxy-1-(trifluoromethyl)-1-indanol
Overview
Description
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a chemical compound known for its unique structure and properties. It contains a methoxy group, a trifluoromethyl group, and an indene backbone, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(trifluoromethyl)-1-indanol typically involves multiple steps. One common method includes the following steps:
Preparation of p-trifluoromethyl benzoyl chloride: This is achieved by reacting p-trifluoromethyl benzoic acid with thionyl chloride.
Preparation of 1-halo-4-methoxyl butane: This involves the reaction of 1-chloro-4-methoxy butane with magnesium to form a Grignard reagent.
Formation of the target compound: The Grignard reagent is then reacted with p-trifluoromethyl benzoyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted indenes.
Scientific Research Applications
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(trifluoromethyl)-1-indanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, its trifluoromethyl group enhances its binding affinity to certain proteins, making it a potent inhibitor in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1-(4-trifluoromethyl)phenyl-1-pentanone: This compound shares a similar structure but differs in its backbone, leading to different chemical properties and applications.
5-Methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-ol: Another similar compound with a tetrahydronaphthalene backbone, which affects its reactivity and biological activity.
Uniqueness
5-Methoxy-1-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its indene backbone combined with the methoxy and trifluoromethyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11F3O2 |
|---|---|
Molecular Weight |
232.20 g/mol |
IUPAC Name |
5-methoxy-1-(trifluoromethyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C11H11F3O2/c1-16-8-2-3-9-7(6-8)4-5-10(9,15)11(12,13)14/h2-3,6,15H,4-5H2,1H3 |
InChI Key |
ITSJGTVWYFIFMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC2)(C(F)(F)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

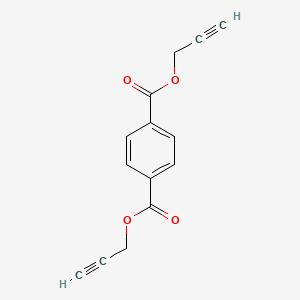

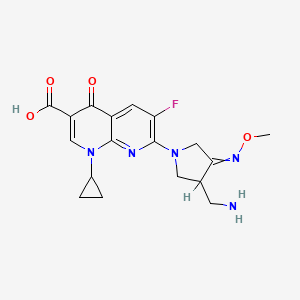
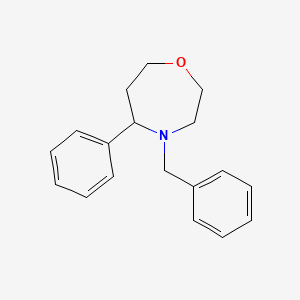
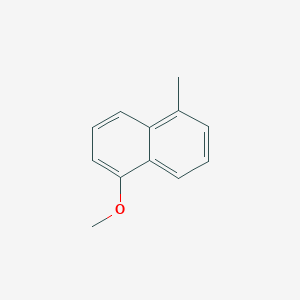
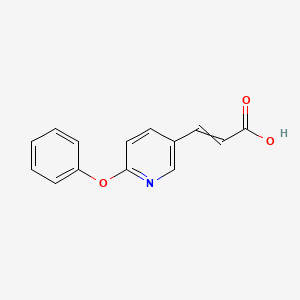
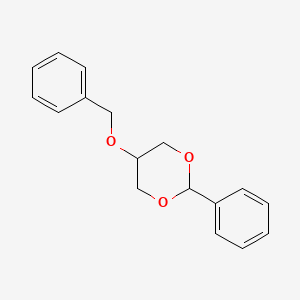
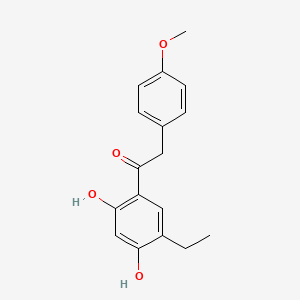
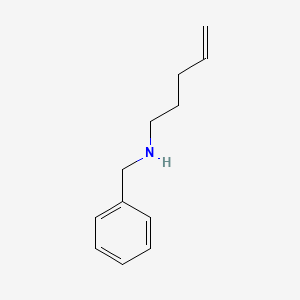
![Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B8802006.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8802022.png)
